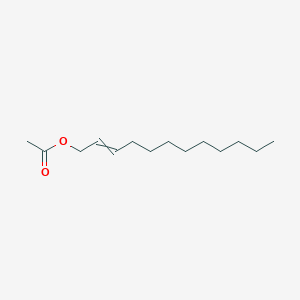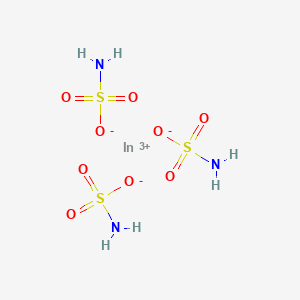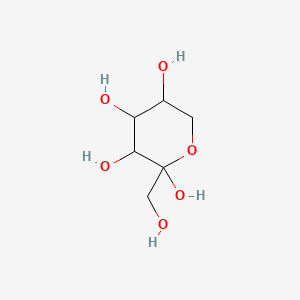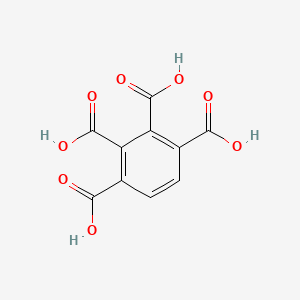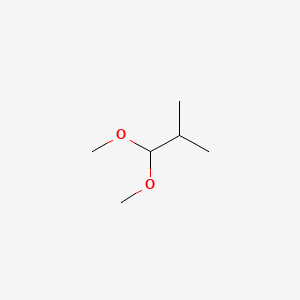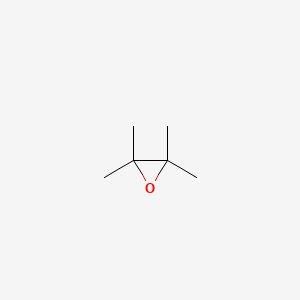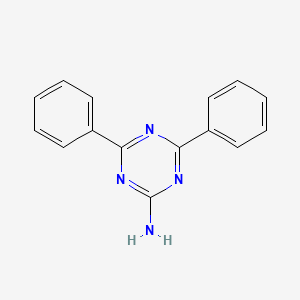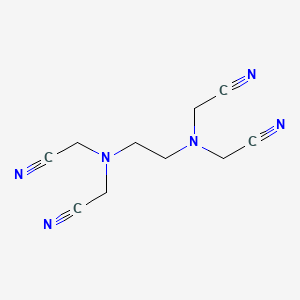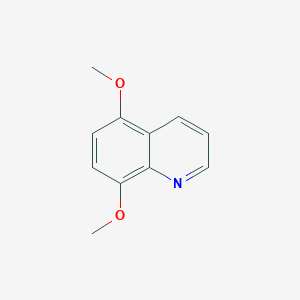
5,8-Dimethoxyquinoline
描述
5,8-Dimethoxyquinoline: is an organic compound belonging to the quinoline family, characterized by the presence of two methoxy groups at the 5th and 8th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxyquinoline can be achieved through various methods. One common approach involves the sonochemical dehalogenation of substituted 2,4-dichloroquinolines. This method utilizes lithium wire in tetrahydrofuran solution to facilitate the dehalogenation process . Another method involves the direct treatment of 5,8-dibromoquinoline with sodium methoxide in the presence of copper(I) iodide, yielding this compound as the sole product with a high yield .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 5,8-Dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
5,8-Dimethoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-Dimethoxyquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes, interfere with DNA synthesis, and modulate cellular signaling pathways. The specific mechanism depends on the biological context and the target organism or cell type .
相似化合物的比较
- 5,7-Dimethoxyquinoline
- 5,8-Dimethoxyquinoline-2-carbaldehyde
- 5,7-Dibromo-8-hydroxyquinoline
Comparison: this compound is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity.
属性
IUPAC Name |
5,8-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNHDIRXPEPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296464 | |
| Record name | 5,8-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58868-41-0 | |
| Record name | 58868-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The 5,8-dimethoxyquinoline scaffold is particularly interesting in developing antimalarial drugs. Research has shown that incorporating this moiety into various molecular frameworks can lead to compounds exhibiting promising activity against the malaria parasite, Plasmodium vinckei. [, , , ]
A: A common approach to synthesizing this compound involves the Friedlander condensation. This method utilizes the reaction of 2-amino-5,8-dimethoxybenzaldehyde (or a derivative) with various ketones or diketones. [, ]
A: The this compound framework can be further functionalized through various reactions. For instance, it can undergo regioselective bromination with N-bromosuccinimide (NBS) to yield 7-bromo-5,8-dimethoxyquinoline. This brominated derivative serves as a key intermediate for introducing structural diversity in drug discovery. [] Additionally, the dimethoxy groups can be oxidized to form the corresponding quinone, a versatile functional group for further derivatization. [, , ]
A: Research on various this compound derivatives suggests that introducing specific substituents at the 2-, 3-, and 4-positions of the quinoline ring system significantly impacts their antimalarial potency and toxicity. For example, incorporating alkoxy groups generally enhances activity, while amino substituents may diminish it. [, , ]
ANone: While specific studies detailing the mechanism of action for all this compound derivatives are limited in the provided research, general mechanisms for antimalarial quinolines often involve interference with the parasite's heme detoxification pathway. This interference prevents the parasite from neutralizing the toxic heme byproduct produced during hemoglobin digestion. [Not directly mentioned in the provided abstracts, but a common mechanism for this class of compounds]
A: Yes, the this compound moiety has proven valuable in synthesizing various bioactive compounds beyond antimalarials. For example, it has been utilized in synthesizing 5,12-dihydroxy-6,11-dioxo-1-azanaphthacenes, a class of compounds with potential anticancer activity. [, ] Additionally, researchers have employed this compound in the total synthesis of complex natural products like kuanoniamine A and 11-hydroxyascididemin, showcasing its versatility in constructing complex molecules. []
A: Researchers employ a combination of analytical techniques for the characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial in determining the structure and confirming the regiochemistry of synthesized compounds. [, ] Elemental analysis provides empirical formulas, and spectroscopic data like Infrared (IR) spectroscopy helps identify functional groups. [, , ]
A: While this compound offers a promising scaffold, challenges may arise during drug development. One potential concern is achieving optimal pharmacological properties, such as solubility, bioavailability, and metabolic stability. [, ] Addressing these challenges may involve further structural modifications or exploring different formulation strategies. [] Additionally, a comprehensive toxicological evaluation is crucial to ensure the safety and efficacy of this compound-based drug candidates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



